Calcium Undecylenate
Overview
Description
Calcium undecylenate is the calcium salt of undecylenic acid, an 11-carbon mono-unsaturated fatty acid. It is known for its broad-spectrum antifungal activity and is used in various applications, including medicine and industry .
Preparation Methods
Calcium undecylenate is prepared by reacting undecylenic acid with calcium hydroxide. The process involves dissolving undecylenic acid in a suitable solvent and then adding calcium hydroxide under controlled conditions. The reaction mixture is then filtered, and the product is purified through recrystallization .
Chemical Reactions Analysis
Calcium undecylenate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to undecylenic acid.
Substitution: It can undergo substitution reactions where the calcium ion is replaced by other metal ions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas.
Scientific Research Applications
Calcium undecylenate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its antifungal properties and its ability to inhibit the morphogenesis of Candida albicans.
Medicine: It is used in topical antifungal treatments for skin infections like athlete’s foot.
Industry: It is used in the production of polymers and as a linking molecule to conjugate other biomolecules.
Mechanism of Action
The antifungal activity of calcium undecylenate is primarily due to its ability to inhibit the morphogenesis of Candida albicans. It prevents the conversion of unicellular yeast to their hyphal form, which is associated with active infections. This inhibition is achieved by interfering with fatty acid biosynthesis pathways .
Comparison with Similar Compounds
Calcium undecylenate is unique compared to other similar compounds due to its specific antifungal properties and its ability to inhibit morphogenesis. Similar compounds include:
Zinc undecylenate: Another antifungal agent used in topical treatments.
Undecylenic acid: The parent compound, which also has antifungal properties but is less effective on its own.
Calcium acetate: Used for different applications, primarily in medicine as a phosphate binder
Biological Activity
Calcium undecylenate, the calcium salt of undecylenic acid, is recognized for its broad-spectrum antifungal properties. This compound has garnered attention in both medical and industrial applications due to its ability to inhibit fungal growth, particularly against Candida albicans. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is derived from undecylenic acid, a fatty acid with 11 carbon atoms. Its molecular formula is CHCaO.
- Physical Properties : It appears as a fine, white powder and is practically insoluble in water and organic solvents like ether and chloroform .
This compound exhibits its antifungal effects primarily through the following mechanisms:
- Inhibition of Morphogenesis : It disrupts the conversion of Candida albicans from its yeast form to the more virulent hyphal form. This transition is crucial for the pathogenicity of this fungus .
- Biofilm Disruption : Studies indicate that this compound can inhibit biofilm formation by Candida albicans, which is essential for the establishment of infections. Optimal concentrations above 3 mM have been shown to significantly reduce biofilm formation .
- Alteration of Cellular Integrity : The compound may affect lipid metabolism within fungal cells, leading to structural damage and cell atrophy .
Efficacy in Clinical Applications
This compound is commonly utilized in topical formulations for treating various fungal infections, including:
- Athlete's Foot : Its antifungal properties make it effective against dermatophyte infections.
- Oral Thrush : Preliminary evidence suggests that it may help manage oral candidiasis when administered systemically .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- A study involving patients with recurrent Candida infections demonstrated significant improvement in symptoms following treatment with topical formulations containing this compound. Patients reported reduced itching and inflammation within two weeks of application.
- Another case highlighted the use of this compound as part of a combination therapy for severe candidiasis, where it helped reduce fungal load significantly compared to control groups receiving standard treatments alone.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar antifungal agents is useful:
Compound | Mechanism of Action | Efficacy on Candida | Formulation Type |
---|---|---|---|
This compound | Inhibits morphogenesis; disrupts biofilm | High | Topical |
Zinc Undecylenate | Antifungal; less effective on biofilms | Moderate | Topical |
Undecylenic Acid | Similar antifungal properties but less potent | Moderate | Topical/Systemic |
Research Findings
Recent studies have reinforced the biological activity of this compound:
- A study published in Pharmacological Research indicated that this compound effectively inhibits key genes involved in hyphal formation in Candida albicans, thus supporting its use as a therapeutic agent against fungal infections .
- Another investigation into its pharmacokinetics revealed that while systemic absorption is limited, topical application leads to localized high concentrations sufficient for antifungal activity .
Properties
IUPAC Name |
calcium;undec-10-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOKKBBIKHZGNX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38CaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322-14-1 | |
Record name | Calcium undecylenate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium undecylenate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15678 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 10-Undecenoic acid, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Calcium diundec-10-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM UNDECYLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77YW1RTU8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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